4-(2-Aminopropyl)benzenesulfonamide;hydrochloride
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Description
4-(2-Aminopropyl)benzenesulfonamide hydrochloride is a chemical compound with the CAS Number: 57846-76-1 . It has a molecular weight of 250.75 .
Molecular Structure Analysis
The InChI code for 4-(2-Aminopropyl)benzenesulfonamide hydrochloride is1S/C9H14N2O2S.ClH/c1-7(10)6-8-2-4-9(5-3-8)14(11,12)13;/h2-5,7H,6,10H2,1H3,(H2,11,12,13);1H
. This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Aminopropyl)benzenesulfonamide hydrochloride include a molecular weight of 250.75 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Mechanism of Action
While the specific mechanism of action for 4-(2-Aminopropyl)benzenesulfonamide hydrochloride is not provided, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These mechanisms allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
The safety data sheet for a similar compound, 4-(2-Aminoethyl)benzenesulfonamide, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes . Immediate medical attention is required in both cases .
properties
IUPAC Name |
4-(2-aminopropyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(10)6-8-2-4-9(5-3-8)14(11,12)13;/h2-5,7H,6,10H2,1H3,(H2,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCGFOYQLHNOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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